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molecular formula C5H7BrN2S B8814435 5-Bromo-4-ethylthiazol-2-amine

5-Bromo-4-ethylthiazol-2-amine

Cat. No. B8814435
M. Wt: 207.09 g/mol
InChI Key: SFLOIOBTLLNAJH-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

The above prepared 4-ethyl-thiazol-2-ylamine (1.125 g, 8.77 mmol) was dissolved in 4.5 mL of 20% aq. sulfuric acid, cooled to 0° C., and treated with Br2 (0.494 mL, 1.1 eq.). After 10 Min., the reaction mixture was carefully poured onto crashed ice/Na2CO3, twofold extracted with ethyl acetate, washed with water, dried over sodium sulfate, and evaporated to dryness. Thereby, 1.306 g of the title compound was obtained as light brown viscous oil, sufficiently pure to be used for the next step.
Quantity
1.125 g
Type
reactant
Reaction Step One
Name
Quantity
0.494 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1)[CH3:2].[Br:9]Br>S(=O)(=O)(O)O>[Br:9][C:7]1[S:6][C:5]([NH2:8])=[N:4][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
1.125 g
Type
reactant
Smiles
C(C)C=1N=C(SC1)N
Step Two
Name
Quantity
0.494 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, the reaction mixture was carefully poured
EXTRACTION
Type
EXTRACTION
Details
twofold extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.306 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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